3,5-Difluoropyridine-2-carbonyl chloride
Overview
Description
3,5-Difluoropyridine-2-carbonyl chloride: is a fluorinated pyridine derivative with the molecular formula C6H2ClF2NO . This compound is notable for its applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms in the pyridine ring imparts unique chemical properties, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoropyridine-2-carbonyl chloride typically involves the chlorination of 3,5-difluoropyridine-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The general reaction scheme is as follows:
C6H2F2NO2+SOCl2→C6H2ClF2NO+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoropyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to 3,5-difluoropyridine-2-carboxamide using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,5-difluoropyridine-2-carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Aqueous acidic or basic conditions.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
Chemistry: 3,5-Difluoropyridine-2-carbonyl chloride is used as a building block in the synthesis of various fluorinated compounds. Its reactivity makes it a valuable intermediate in the preparation of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of potential drug candidates
Industry: The compound finds applications in the agrochemical industry for the development of herbicides and pesticides. Its unique chemical properties contribute to the efficacy and selectivity of these products .
Mechanism of Action
The mechanism of action of 3,5-Difluoropyridine-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce fluorinated pyridine moieties into target molecules. The presence of fluorine atoms can influence the electronic properties of the pyridine ring, affecting the compound’s interaction with biological targets .
Comparison with Similar Compounds
- 3,5-Difluoropyridine-2-carbonitrile
- 3,5-Difluoropyridine-2-carboxylic acid
- 2,3,5-Trifluoropyridine
Comparison: 3,5-Difluoropyridine-2-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts high reactivity towards nucleophiles. In contrast, 3,5-Difluoropyridine-2-carbonitrile and 3,5-Difluoropyridine-2-carboxylic acid have different functional groups (cyano and carboxylic acid, respectively), leading to distinct reactivity profiles. The trifluorinated analog, 2,3,5-Trifluoropyridine, exhibits different electronic properties due to the additional fluorine atom .
Properties
IUPAC Name |
3,5-difluoropyridine-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO/c7-6(11)5-4(9)1-3(8)2-10-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCZGABKNKALMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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